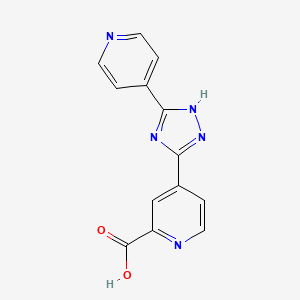
Topiroxostat impurity I
Overview
Description
Scientific Research Applications
Efficacy and Safety in Hyperuricemic Patients
Topiroxostat, a selective xanthine oxidoreductase inhibitor, has been studied extensively for its efficacy in lowering serum urate levels in hyperuricemic patients, with or without gout. A significant body of research highlights its dose-response relationship in reducing serum urate levels, demonstrating its potential as a therapeutic agent in managing conditions associated with hyperuricemia. Notably, studies have also confirmed the safety profile of topiroxostat, indicating no significant difference in the incidence of adverse events compared to placebo and allopurinol groups, underscoring its clinical viability (Hosoya et al., 2016).
Renoprotective Effects
Research has also illuminated the renoprotective effects of topiroxostat, particularly in hyperuricemic patients with stage 3 chronic kidney disease. By inhibiting xanthine oxidoreductase, topiroxostat not only lowers serum urate levels but also has a beneficial impact on urinary albumin excretion, indicating a protective effect against renal damage. This dual action highlights its potential utility beyond hyperuricemia management, offering insights into its broader therapeutic applications (Takashi Nakamura et al., 2016).
Pharmacokinetics and Pharmacodynamics
Advancements in pharmacokinetic and pharmacodynamic modeling have further elucidated the therapeutic mechanisms of topiroxostat. By integrating physiologically based pharmacokinetic models with drug-target residence time models, researchers have been able to predict and characterize the pharmacokinetic profile of topiroxostat, as well as its pharmacodynamic actions. This comprehensive approach has provided valuable insights into its oral absorption, disposition characteristics, and the relationship between pharmacokinetics and pharmacodynamics, offering a foundational understanding for optimizing therapeutic strategies (Zhiqiang Luo et al., 2019).
Antioxidant Activity and Kidney Injury Amelioration
The antioxidant activity of topiroxostat, particularly in the context of renal injury, has been a focal point of recent research. Studies have shown that topiroxostat can ameliorate kidney injury in experimental models by reducing oxidative stress markers and inhibiting enzymes linked to oxidative stress. This antioxidant property, coupled with its ability to lower uric acid levels, suggests a multifaceted therapeutic role in managing kidney diseases and potentially other conditions associated with oxidative stress (Yosuke Kawamorita et al., 2017).
properties
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPYIXOHODPLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Topiroxostat impurity I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




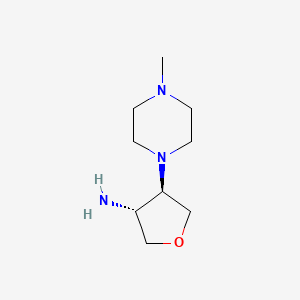
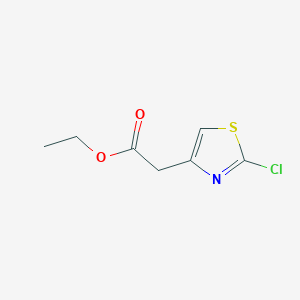


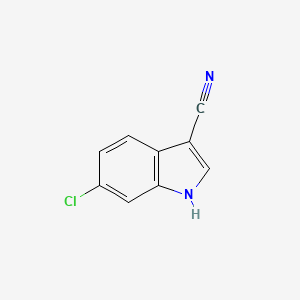
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
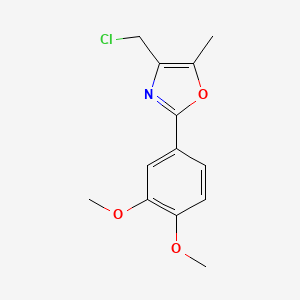
![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)


![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
